molecular formula C19H20O4 B140775 Benzyl butyl phthalate CAS No. 85-68-7

Benzyl butyl phthalate

Cat. No.: B140775
CAS No.: 85-68-7
M. Wt: 312.4 g/mol
InChI Key: IRIAEXORFWYRCZ-UHFFFAOYSA-N
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Description

Benzyl butyl phthalate is an organic compound historically used as a plasticizer. It is a phthalate ester containing benzyl alcohol and n-butanol tail groups. This compound is non-volatile and remains liquid over a wide range of temperatures. It was mostly used as a plasticizer for polyvinyl chloride, but was also a common plasticizer for polyvinyl chloride acetate and polyvinyl butyral. This compound was commonly used as a plasticizer for vinyl foams, which are often used as sheet vinyl flooring and tiles .

Mechanism of Action

Target of Action

Benzyl butyl phthalate (BBP) is a phthalate ester that was historically used as a plasticizer . It primarily targets the endocrine system, affecting reproductive health and physical development . BBP has been shown to bind with estrogen receptors in rats, suggesting a potential interaction with the endocrine system .

Mode of Action

It is also suggested that BBP can cause DNA damage and induce inflammatory responses in the liver and intestinal tissues .

Biochemical Pathways

BBP is metabolized in the body through various biochemical pathways. It is hydrolyzed under either acidic or basic conditions, a process that involves the Fischer-Speier esterification or saponification . The primary metabolites of BBP are mono-benzyl phthalate (MBzP) and a small amount of mono-butyl phthalate .

Pharmacokinetics

BBP can be absorbed by the body in several ways, including through the skin, oral intake, and inhalation . Once absorbed, BBP is efficiently metabolized in the body. The primary metabolites of BBP, such as mono-benzyl phthalate, have a longer half-life in the blood than BBP itself .

Result of Action

Exposure to BBP can lead to a variety of health effects. It has been associated with weight loss, testicular atrophy, hemorrhages, and hepatomegaly . BBP impairs fetal development and causes malformations in rats and mice .

Action Environment

BBP can enter the environment during the manufacturing, use, and disposal of products containing the compound . It may persist in the environment, potentially causing harm to aquatic organisms and ecosystems . The environmental persistence of BBP could potentially influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Benzyl butyl phthalate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with esterases, which hydrolyze the ester bonds in this compound, leading to the formation of monoesters such as mono-benzyl phthalate and mono-butyl phthalate . These interactions are crucial as they determine the metabolic fate of this compound in biological systems. Additionally, this compound has been shown to interact with hormone receptors, potentially disrupting endocrine functions .

Cellular Effects

This compound has been observed to influence various cellular processes. It can induce cytotoxic and genotoxic effects, as seen in studies using the Allium cepa assay . This compound affects cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) and G-protein signaling. This interaction promotes cell migration, invasion, and angiogenesis in hepatocellular carcinoma cells . Furthermore, this compound can disrupt gene expression and cellular metabolism, leading to adverse effects on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to hormone receptors, such as the estrogen receptor, and can mimic or block the action of natural hormones . This compound also activates the AhR/G-protein signaling pathway, leading to downstream effects on cell proliferation and survival . Additionally, it can inhibit or activate enzymes involved in metabolic processes, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . Studies have also indicated that this compound can degrade into various metabolites, which may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal or no observable effects. At higher doses, this compound can lead to significant toxic effects, including weight loss, testicular atrophy, and hepatomegaly . In mice, moderate doses of this compound exacerbated the effects of a high-fat diet, leading to increased body weight and metabolic disturbances . These studies highlight the importance of dosage in determining the biological impact of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is initially hydrolyzed by esterases to form monoesters, which are further metabolized through phase II conjugation processes . These metabolic pathways involve enzymes such as uridine 5’-diphosphoglucuronyl transferase, which catalyzes the formation of glucuronide conjugates . The metabolic fate of this compound and its metabolites can influence their biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within the body is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of this compound in specific organelles can influence its interactions with cellular components and its overall biological effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

Preparation Methods

Benzyl butyl phthalate can be synthesized through a straightforward process. The synthesis involves the reaction of n-butanol with phthalic anhydride in the presence of sulfuric acid, which acts as a catalyst. The reaction proceeds via an esterification mechanism, where the hydroxyl group of n-butanol reacts with the carboxylic acid group of phthalic anhydride to form the ester bond. The reaction mixture is then neutralized, and the product is purified through distillation .

Industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Benzyl butyl phthalate undergoes various chemical reactions, including hydrolysis, saponification, and nucleophilic substitution.

Scientific Research Applications

Benzyl butyl phthalate has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Benzyl butyl phthalate is similar to other phthalate esters such as diethyl phthalate, dibutyl phthalate, and di(2-ethylhexyl) phthalate. this compound is less volatile than dibutyl phthalate and imparts better low-temperature flexibility than di(2-ethylhexyl) phthalate. This makes this compound a preferred choice for applications requiring low volatility and high flexibility .

Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Di(2-ethylhexyl) phthalate

This compound’s unique combination of low volatility and high flexibility distinguishes it from other phthalate esters, making it suitable for specific industrial applications .

Properties

IUPAC Name

2-O-benzyl 1-O-butyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
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InChI Key

IRIAEXORFWYRCZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
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Molecular Formula

C19H20O4
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DSSTOX Substance ID

DTXSID3020205
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Molecular Weight

312.4 g/mol
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Physical Description

Butyl benzyl phthalate appears as a clear colorless liquid with a mild odor. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Liquid; Pellets or Large Crystals, Colorless liquid; [ICSC], COLOURLESS OILY LIQUID.
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Boiling Point

698 °F at 760 mmHg (NTP, 1992), 370 °C
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Flash Point

390 °F (NTP, 1992), 390 °F (199 °C) (Closed Cup), 198 °C
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 2.69 mg/L at 25 °C, Solubility in water, mg/l: 0.71 (very poor)
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.119 g/cu cm at 25 °C, Relative density (water = 1): 1.1
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Vapor Density

10.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 10.8 (Air = 1), Relative vapor density (air = 1): 10.8
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Vapor Pressure

8.6e-06 mmHg at 68 °F ; 1.9 mmHg at 392 °F (NTP, 1992), 0.00000825 [mmHg], VP: 8.6X10-6 mm Hg at 20 °C, 8.25X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Clear, oil liquid

CAS No.

85-68-7
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Melting Point

less than -31 °F (NTP, 1992), -35 °C
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYL BENZYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYL BENZYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: BBP has been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in various cellular processes, including cell proliferation, inflammation, and carcinogenesis. [] BBP activates AhR, leading to the overexpression of cytochrome P4501B1, ultimately causing cell necrosis in human granulosa cells. []

ANone: Yes, studies using rat Py1a osteoblasts show that BBP exposure modifies actin distribution, potentially by interacting with the nucleoskeletal component lamin A. This disruption of the actin cytoskeleton is suggested to play a role in the mitogenic effects of BBP. []

ANone: BBP exhibits estrogenic properties and can disrupt endocrine function. [, , , , , , , , , ] It has been shown to increase 17-β estradiol levels in the serum of male rats. [] BBP exposure during pregnancy can also lead to altered levels of proteins involved in neuronal development and maturation, as well as changes in estrogen responses in the offspring. []

ANone: Research suggests that BBP may deregulate long noncoding RNA H19, leading to changes in the expression of its target microRNAs, such as miRNA-103/107 and let-7 family members. [] These miRNAs play roles in insulin signaling, and their altered expression may contribute to metabolic dysregulation observed with BBP exposure. []

ANone: The molecular formula of BBP is C19H20O4, and its molecular weight is 312.36 g/mol.

ANone: In BaTiO3 tapes, increasing the binder to BBP ratio elevates both slip viscosity and strength. Interestingly, it also enhances the strain to failure. []

A: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of BBP.

ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling for BBP.

A: This section is not applicable as the provided research papers do not specifically address SAR studies for BBP analogs.

A: This section is not applicable as the provided research papers do not focus on the formulation or stability of BBP in drug delivery systems.

ANone: The European Union's REACH regulation restricts the use of BBP in toys and childcare items to a concentration not exceeding 0.1% in the plasticized material. [] This restriction is due to concerns about potential health risks associated with BBP exposure.

ANone: BBP can be metabolized in the liver, as evidenced by studies showing its ability to induce 7-ethoxyresorufin-O-deethylase activity. []

ANone: Research indicates that the route of BBP administration can influence its impact on DNA adduct formation. Intraperitoneal injection of BBP showed a more pronounced inhibition of mammary DMBA-DNA adduct formation compared to intragastric intubation. []

ANone: Studies in mice have shown that subchronic exposure to BBP can negatively affect sperm count, motility, and morphology. [] These effects are dose-dependent and suggest that BBP can impair male reproductive health.

ANone: In vivo and in vitro studies using mice have demonstrated that BBP exposure can negatively impact oocyte maturation. [] Specifically, BBP disrupts mitochondrial function, leading to oxidative stress and increased apoptosis in oocytes. []

ANone: Research using chick embryos has shown that BBP exposure can induce developmental toxicity. [] This toxicity is associated with increased oxidative stress and apoptosis in the developing embryo. []

A: This section is not applicable as the provided research papers do not discuss resistance mechanisms related to BBP.

ANone: BBP is considered an endocrine disruptor and has been linked to several adverse health effects. [, , , , , , , , , ] Studies have shown associations between BBP exposure and reproductive and developmental issues. [, , , , , , , ] For instance, exposure to BBP has been linked to decreased testosterone levels, reduced sperm count and vitality, and increased liver weight in male rats. [] In females, BBP exposure has been associated with decreased progesterone levels and uterine weight. [] These effects are concerning as they highlight the potential risks of BBP exposure to human health.

ANone: BBP can cross the placenta and has been detected in breast milk, raising concerns about potential developmental effects on offspring. [, , ] Animal studies have demonstrated that perinatal BBP exposure can lead to reproductive anatomical abnormalities, altered protein expression in the brain, and impaired learning and memory in offspring. []

A: This section is not applicable as the provided research papers do not specifically discuss biomarkers for BBP exposure or its effects.

ANone: Gas chromatography-mass spectrometry (GC-MS) is frequently used to determine BBP concentrations in samples such as food, soil, and biological fluids. [, , , ] This technique offers high sensitivity and selectivity for accurate quantification.

ANone: Microemulsion electrokinetic chromatography coupled with accelerated solvent extraction has been successfully applied to determine trace amounts of BBP in soil. [] This method combines efficient extraction with high-resolution separation for accurate analysis.

ANone: BBP is a persistent environmental pollutant, found in various environmental compartments such as water, sediment, and soil. [, , , , ] Its widespread use in consumer products and industrial applications contributes to its release and accumulation in the environment.

ANone: BBP's estrogenic properties raise concerns about its potential to disrupt endocrine function in aquatic organisms. [, , , ] Studies have shown that BBP can negatively affect the growth and reproduction of various aquatic species, highlighting the ecological risks associated with its presence in aquatic ecosystems.

ANone: Studies in test houses have shown that higher indoor temperatures lead to increased airborne concentrations of BBP. [] This finding underscores the importance of temperature control in indoor environments to minimize potential exposure.

A: This section is not applicable as the provided research papers do not focus on the dissolution and solubility properties of BBP.

A: This section is not applicable as the provided research papers do not provide detailed validation data for specific analytical methods.

A: This section is not applicable as the provided research papers do not delve into quality control and assurance measures related to BBP.

A: This section is not applicable as the provided research papers do not provide information on the immunogenicity of BBP.

A: This section is not applicable as the provided research papers do not focus on BBP as a therapeutic agent and do not discuss drug-transporter interactions.

ANone: Studies have shown that BBP can induce the activity of 7-ethoxyresorufin-O-deethylase, a phase II drug-metabolizing enzyme, in the liver of rats. [] This finding suggests that BBP exposure could potentially alter the metabolism of other xenobiotics.

A: This section is not applicable as the provided research papers do not focus on comparing BBP to alternative plasticizers.

A: This section is not applicable as the provided research papers do not discuss strategies for BBP recycling or waste management.

A: This section is not applicable as the provided research papers do not detail specific research infrastructure or resources dedicated to BBP research.

A: This section is not applicable as the provided research papers primarily focus on recent findings and do not provide a historical overview of BBP research.

ANone: Research on BBP involves a multidisciplinary approach, encompassing fields such as toxicology, endocrinology, environmental science, analytical chemistry, and cell biology. [, , , , , , , , , , , , , , , , , , , , , , , ] Collaboration between these disciplines is crucial for a comprehensive understanding of BBP's effects on human and environmental health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.